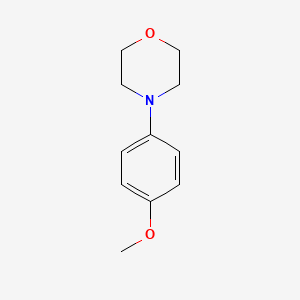

4-(4-Methoxyphenyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUAMNUAFGPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327786 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27347-14-4 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 4-(4-Methoxyphenyl)morpholine (CAS No. 27347-14-4), a key heterocyclic scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a holistic understanding of the compound's synthesis, characterization, and strategic application, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is an N-aryl morpholine derivative characterized by the covalent linkage of a morpholine ring to a methoxy-substituted phenyl group at the para position. This structural arrangement imparts a unique combination of properties, making it a valuable building block in the synthesis of complex bioactive molecules.[1] The morpholine moiety, with its weak basicity and potential for hydrogen bonding, often improves the pharmacokinetic profile of drug candidates, enhancing solubility and permeability across biological membranes like the blood-brain barrier.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27347-14-4 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Light yellow to brown solid | ChemicalBook |

| Melting Point | 79 °C | ChemicalBook |

| Boiling Point | 140 °C (at 2 Torr) | ChemicalBook |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(4-Methoxyphenyl)morpholine, 4-(Morpholino)anisole | [2] |

Synthesis and Purification: The Buchwald-Hartwig Amination Approach

The formation of the C-N bond between an aryl group and a secondary amine like morpholine is a cornerstone of many synthetic campaigns. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient and versatile method for this transformation, offering significant advantages over harsher classical methods like nucleophilic aromatic substitution.[3] This reaction is prized for its broad substrate scope and tolerance of various functional groups.[3]

The synthesis of this compound is effectively achieved by coupling 4-bromoanisole with morpholine. The causality behind this choice of reactants is clear: 4-bromoanisole provides the required methoxyphenyl moiety with a reactive handle (the bromine atom) for oxidative addition to the palladium catalyst. Morpholine serves as the amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial for deprotonating the morpholine-palladium complex to generate the active amido intermediate required for reductive elimination.[4]

Detailed Experimental Protocol

This protocol is a self-validating system based on established Buchwald-Hartwig amination procedures.[5]

-

Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%) and a suitable phosphine ligand such as XPhos (0.04 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) active species is oxygen-sensitive.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.8 mmol), 4-bromoanisole (2.0 mmol), and anhydrous toluene (10 mL).

-

Reaction Initiation: Add morpholine (2.4 mmol) to the mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 2-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Spectroscopic Characterization

Structural confirmation is paramount. The following describes the expected spectroscopic data for this compound, which serves as a benchmark for successful synthesis.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | The morpholine ring typically displays two distinct multiplets, one for the protons adjacent to the nitrogen (~3.1-3.3 ppm) and one for the protons adjacent to the oxygen (~3.8-4.0 ppm).[6] The aromatic region will show a characteristic AA'BB' pattern for the 1,4-disubstituted ring (~6.8-7.0 ppm). A sharp singlet for the methoxy group protons will be present around 3.7-3.8 ppm. |

| ¹³C NMR | Expect signals for the morpholine carbons adjacent to nitrogen (~50-55 ppm) and oxygen (~66-68 ppm).[2] The aromatic carbons will appear in the ~114-155 ppm range, with the methoxy-bearing carbon being the most downfield. The methoxy carbon itself will resonate around 55 ppm. |

| IR Spectroscopy | Key absorptions include C-H stretching (aromatic and aliphatic) just below and above 3000 cm⁻¹, a strong C-O-C ether stretch around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric), and a C-N stretching band around 1120 cm⁻¹.[2][7] Aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 193.24.[2] |

Applications in Drug Discovery and Medicinal Chemistry

The N-aryl morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[8] Its utility stems from its ability to serve as a versatile building block that can improve potency and modulate pharmacokinetic properties.[1]

Role as a Kinase Inhibitor Scaffold

One of the most significant applications of aryl-morpholine derivatives is in the development of protein kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the aryl group can be modified to achieve potency and selectivity through interactions with other regions of the active site.[8]

Central Nervous System (CNS) Drug Development

The physicochemical properties of the morpholine ring, particularly its pKa which is close to physiological pH, enhance aqueous solubility and can facilitate passage through the blood-brain barrier.[1] This makes this compound and its derivatives attractive scaffolds for the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and mood disorders.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazard Profile: While specific toxicity data for this compound is limited, it should be handled with the same precautions as other aromatic amines. The parent compound, morpholine, is flammable, corrosive, and toxic if inhaled or in contact with skin.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important building block for the modern medicinal chemist. Its robust synthesis via methods like the Buchwald-Hartwig amination, combined with its favorable physicochemical and pharmacological properties, ensures its continued relevance in the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile compound in their research endeavors.

References

-

Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions . ACS Publications. Available from: [Link]

-

This compound . PubChem, National Institutes of Health. Available from: [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F− . National Institutes of Health. Available from: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient . The Royal Society of Chemistry. Available from: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery . National Institutes of Health. Available from: [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... . ResearchGate. Available from: [Link]

-

This compound | C11H15NO2 | MD Topology | NMR | X-Ray . Available from: [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties . RSC Publishing. Available from: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved . ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]

-

TS structure for the reaction of FDNB with morpholine in gas phase . ResearchGate. Available from: [Link]

-

Morpholine synthesis . Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride . Consensus. Available from: [Link]

-

Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors . PubMed. Available from: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . PubMed. Available from: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. Available from: [Link]

-

Recognizing the NMR pattern for morpholine . ACD/Labs. Available from: [Link]

-

1H and13C NMR spectra ofN-substituted morpholines . ResearchGate. Available from: [Link]

-

Morpholines. Synthesis and Biological Activity . ResearchGate. Available from: [Link]

-

4-(1-(4-Methoxyphenyl)ethyl)morpholine . PubChem, National Institutes of Health. Available from: [Link]

-

Morpholine, 4-phenyl- . NIST WebBook. Available from: [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... . ResearchGate. Available from: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy . Compound Interest. Available from: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. compoundchem.com [compoundchem.com]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)morpholine

Abstract

4-(4-Methoxyphenyl)morpholine is a key structural motif in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel compounds with diverse applications. This technical guide provides an in-depth analysis of the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this document is structured to offer a logical and comparative exploration of the most relevant and field-proven methodologies. We will delve into the mechanistic underpinnings of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, and contrast them with classical alkylation approaches. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the critical insights necessary to understand the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the N-Aryl Morpholine Moiety

The N-aryl morpholine scaffold, exemplified by this compound, is a privileged structure in drug discovery. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the N-aryl substitution allows for precise modulation of biological activity through interaction with target proteins. Understanding the efficient construction of the core C-N bond between the aryl ring and the morpholine nitrogen is therefore a critical endeavor for synthetic chemists. This guide will focus on the most practical and scalable methods for achieving this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Standard

The Buchwald-Hartwig amination has emerged as the gold standard for the formation of carbon-nitrogen bonds, offering high efficiency, broad substrate scope, and mild reaction conditions.[1] The reaction facilitates the coupling of an amine (morpholine) with an aryl halide (a derivative of anisole) using a palladium catalyst and a suitable phosphine ligand.[2]

Mechanistic Rationale and Causality

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that dictates the choice of reagents and conditions.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The cycle involves three primary steps:

-

Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) intermediate. The choice of aryl halide is critical; reactivity generally follows the order I > Br > Cl, which influences the required catalyst and reaction temperature.[2]

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate this step without competing side reactions.[4]

-

Reductive Elimination: This is the final, bond-forming step. The N-arylated morpholine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The choice of phosphine ligand is paramount as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[5] Bulky, electron-rich ligands (e.g., XPhos, P(tBu)₃) often accelerate reductive elimination, leading to higher yields and faster reactions.[6]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is adapted from demonstrated high-yield syntheses of this compound.[6][7]

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri-tert-butylphosphine (P(tBu)₃) (0.04 mmol, 4 mol%) or XPhos (0.04 mmol, 4 mol%)

-

Anhydrous Toluene or Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate and the phosphine ligand.

-

Add the anhydrous solvent, followed by the morpholine and 4-bromoanisole.

-

Finally, add the sodium tert-butoxide. The order of addition can be critical to prevent catalyst decomposition.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Copper-Catalyzed Ullmann Condensation: A Classical Alternative

The Ullmann condensation is a classical method for C-N bond formation, predating the palladium-catalyzed approaches.[1] It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.[8] While often requiring harsher conditions (higher temperatures, polar aprotic solvents) than the Buchwald-Hartwig reaction, modern advancements with soluble copper catalysts and ligands have made it a more viable and cost-effective alternative.[9][10]

Mechanistic Considerations

The mechanism of the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[11]

-

A Cu(I) salt reacts with the amine (morpholine) in the presence of a base to form a copper(I) amide complex.

-

This copper amide then undergoes oxidative addition with the aryl halide (e.g., 4-iodoanisole) to form a Cu(III) intermediate. Aryl iodides are generally more reactive than bromides or chlorides in this system.[1]

-

Reductive elimination from the Cu(III) complex yields the desired this compound and regenerates a Cu(I) species. The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and accelerate the reaction, allowing for lower temperatures.[9]

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocol: Ullmann Condensation

This is a general protocol for a ligand-accelerated Ullmann N-arylation.

Materials:

-

4-Iodoanisole or 4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Morpholine (2.0 mmol, 2.0 equiv)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a reaction vial, combine CuI, the ligand, the aryl halide, and the base.

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).

-

Add the anhydrous solvent and the morpholine via syringe.

-

Seal the vial tightly and heat the mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions may require 12-48 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate or toluene.

-

Wash the combined organic layers with water and brine to remove the high-boiling solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

Classical Synthesis: N-Alkylation of p-Anisidine

A more traditional, albeit often lower-yielding, approach involves the direct dialkylation of an aniline derivative with a bis-electrophile.[12] In this case, p-anisidine is reacted with bis(2-chloroethyl) ether to form the morpholine ring in a single step.

Mechanistic Rationale

This reaction proceeds via a double nucleophilic substitution (Sₙ2) mechanism.

-

The nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the primary alkyl chloride carbons of bis(2-chloroethyl) ether, displacing a chloride ion.

-

This is followed by an intramolecular cyclization, where the nitrogen attacks the second alkyl chloride, closing the six-membered morpholine ring. A base is required to neutralize the HCl generated during the reaction and to deprotonate the intermediate ammonium salt, facilitating the second nucleophilic attack. This method's primary drawback is the potential for polymerization and other side reactions, often leading to lower yields and more complex purification.[13]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cscanada.net [cscanada.net]

The Aryl-Morpholine Scaffold: A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an aryl-morpholine, it incorporates a scaffold that is considered a "privileged structure" for its ability to confer favorable pharmacokinetic and pharmacodynamic properties. The morpholine ring, with its unique combination of a basic nitrogen and an ether oxygen, provides an optimal balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across the blood-brain barrier (BBB).[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthesis protocol via Buchwald-Hartwig amination, and its critical role as a building block in the development of novel therapeutics, particularly for the central nervous system (CNS).

The morpholine heterocycle is a cornerstone in the design of bioactive molecules, frequently employed by medicinal chemists to optimize drug-like properties.[3][4] Its presence in a molecule can modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile by:

-

Improving Solubility and Permeability: The morpholine ring's polarity and pKa value contribute to enhanced aqueous solubility and can facilitate passage across biological membranes like the BBB.[2][5]

-

Enhancing Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target protein's active site.[6]

-

Providing Metabolic Stability: The scaffold is generally stable and can improve a compound's metabolic profile.[7]

These attributes make aryl-morpholines, such as this compound, valuable pharmacophores and versatile intermediates in the synthesis of drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammation.[1][3]

Chemical Identity and Structure Elucidation

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and structure.

IUPAC Name: this compound[8]

Synonyms: N-(4-Methoxyphenyl)morpholine, 4-(Morpholino)anisole

Key Identifiers:

-

CAS Number: 27347-14-4

-

Molecular Formula: C₁₁H₁₅NO₂[8]

Molecular Structure

The structure consists of a morpholine ring attached via its nitrogen atom to the C4 position of an anisole (methoxybenzene) ring.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methods. [10][11]Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at 100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The characteristic NMR pattern for a morpholine ring typically shows two sets of CH₂ signals. [12]

Applications in Drug Discovery and Research

This compound serves as a crucial intermediate and a core structural motif in the development of novel therapeutics. Its utility stems from the broader importance of the aryl-morpholine scaffold in interacting with biological targets and improving drug-like properties.

-

Central Nervous System (CNS) Agents: The aryl-morpholine scaffold is prevalent in compounds designed to treat CNS disorders. Its physicochemical properties enhance BBB permeability, a critical requirement for CNS drugs. [1][2][5]It serves as a building block for molecules targeting receptors and enzymes implicated in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), mood disorders, and pain. [6][13]* Kinase Inhibitors: The morpholine moiety is a key pharmacophore in many kinase inhibitors, which are a major class of anticancer drugs. The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site, enhancing potency and selectivity. [3]* Structure-Activity Relationship (SAR) Studies: As a readily available and synthetically versatile building block, this compound allows for systematic modifications. Researchers can explore how changes to the methoxyphenyl ring or derivatization of the morpholine itself impact biological activity, helping to build robust SAR models for lead optimization. [3][14]

Conclusion

This compound is more than a simple chemical intermediate; it is a manifestation of a privileged structural class that holds significant sway in modern drug discovery. Its synthesis via robust and scalable methods like the Buchwald-Hartwig amination makes it readily accessible for research and development. The compound's inherent properties, conferred by the aryl-morpholine motif, provide a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles. For researchers in drug development, a thorough understanding of the synthesis, properties, and strategic application of this compound is essential for innovating the next generation of therapeutics.

References

-

Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-575. [Link]

-

Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 389874, this compound. PubChem. [Link]

-

Cignarella, G., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(3), 465-470. [Link]

-

Fairlamb, I. J., et al. (2004). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 23(26), 6343-6352. [Link]

-

Suthar, S. K., et al. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 154, 456-490. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ATB. (n.d.). This compound. The Automated Topology Builder. [Link]

-

Sharma, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]

-

da Silva, J. B. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(35), 15025-15038. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

-

Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

-

ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atb.uq.edu.au [atb.uq.edu.au]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)morpholine

This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and structural elucidation of 4-(4-Methoxyphenyl)morpholine, a compound of interest in medicinal chemistry and drug development. As researchers and scientists, a foundational understanding of a molecule's spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₅NO₂) is an N-aryl morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, while the methoxyphenyl group can significantly influence the molecule's electronic and metabolic profile.[1][2] Accurate characterization is the bedrock of any further investigation into its biological activity or application. This guide will detail the orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define its chemical identity.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, we can precisely map the atomic connectivity.

Experimental Protocol: NMR

The choice of solvent and concentration are critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent residual peak.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4-5 cm to guarantee it is within the detection region of the NMR coil.[4]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[4]

-

Tuning: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain an adequate signal-to-noise ratio.

-

¹H NMR Spectral Data & Interpretation

Note: The following spectral data is interpreted based on established principles and data from closely related analogs, such as 4-(4-Nitrophenyl)thiomorpholine and other N-aryl morpholines, due to the absence of a publicly available, fully assigned spectrum for the title compound in peer-reviewed literature. The electronic effects of the substituent on the phenyl ring will influence the precise chemical shifts.[5][6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Ar-H) |

| ~ 6.85 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Ar-H) |

| ~ 3.88 | t, J ≈ 4.8 Hz | 4H | H-3, H-5 (O-CH₂) |

| ~ 3.78 | s | 3H | O-CH₃ |

| ~ 3.15 | t, J ≈ 4.8 Hz | 4H | H-2, H-6 (N-CH₂) |

Causality and Interpretation:

-

Aromatic Region (δ 6.8-7.0 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (H-3', H-5') are more shielded and thus appear at a slightly higher field (lower ppm) than the protons ortho to the nitrogen atom (H-2', H-6').

-

Morpholine Ring (δ 3.0-4.0 ppm): The morpholine ring typically exists in a rapid chair-chair interconversion at room temperature, making the four protons on each side of the heteroatoms chemically equivalent on the NMR timescale.[7]

-

The methylene protons adjacent to the electronegative oxygen atom (H-3, H-5) are deshielded and resonate downfield (~3.88 ppm).[3]

-

The methylene protons adjacent to the nitrogen atom (H-2, H-6) are less deshielded and resonate upfield (~3.15 ppm).

-

The signals appear as triplets due to coupling with the adjacent methylene protons.

-

-

Methoxy Group (δ 3.78 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet, a characteristic signal for this functional group.

¹³C NMR Spectral Data & Interpretation

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.0 | C-4' (Ar-C-O) |

| ~ 145.5 | C-1' (Ar-C-N) |

| ~ 118.5 | C-2', C-6' (Ar-CH) |

| ~ 114.5 | C-3', C-5' (Ar-CH) |

| ~ 67.0 | C-3, C-5 (O-CH₂) |

| ~ 55.5 | O-CH₃ |

| ~ 50.5 | C-2, C-6 (N-CH₂) |

Causality and Interpretation:

-

Aromatic Carbons: The two quaternary carbons (C-1' and C-4') are readily identified. C-4', attached to the highly electronegative oxygen, is the most downfield aromatic signal. The two sets of equivalent methine carbons (C-2'/C-6' and C-3'/C-5') are distinguished based on their electronic environment.

-

Morpholine Carbons: As in the ¹H NMR, the two sets of methylene carbons are distinct. The carbons adjacent to oxygen (C-3, C-5) are deshielded and appear at a lower field (~67.0 ppm) compared to those adjacent to nitrogen (C-2, C-6) at ~50.5 ppm.[5]

-

Methoxy Carbon: The carbon of the methoxy group gives a characteristic signal around 55.5 ppm.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The presence of specific bonds (C-O, C-N, C=C, C-H) results in characteristic absorption bands.

Experimental Protocol: FTIR

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and is non-destructive.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[2]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

IR Spectral Data & Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~ 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1610, ~1515 | Strong | C=C stretch (aromatic ring) |

| ~ 1245 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~ 1180 | Strong | C-N stretch (aromatic amine) |

| ~ 1115 | Strong | C-O-C stretch (aliphatic ether) |

| ~ 825 | Strong | C-H out-of-plane bend (para-subst.) |

Causality and Interpretation:

-

C-H Stretching: The region just below 3000 cm⁻¹ is characteristic of sp³ C-H bonds from the morpholine and methoxy groups. Aromatic sp² C-H stretches typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The two strong bands around 1610 and 1515 cm⁻¹ are diagnostic for the carbon-carbon stretching vibrations within the phenyl ring.

-

C-O and C-N Stretching: This molecule features three distinct C-X single bonds. The most prominent is the asymmetric C-O-C stretch of the aryl ether at ~1245 cm⁻¹. The C-N stretch of the tertiary aromatic amine appears around 1180 cm⁻¹, and the aliphatic C-O-C stretch of the morpholine ring is observed at ~1115 cm⁻¹. These strong absorptions are key identifiers.

-

Substitution Pattern: The strong band at ~825 cm⁻¹ is a highly characteristic out-of-plane C-H bending vibration that confirms the 1,4- (or para-) disubstitution pattern on the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. It often provides a rich fragmentation pattern useful for structural elucidation.

Caption: A generalized workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal that is proportional to the ion abundance.

Mass Spectrum & Fragmentation Analysis

The molecular weight of this compound is 193.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 193, corresponding to the intact molecule with one electron removed.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Structure |

| 193 | [C₁₁H₁₅NO₂]⁺˙ (Molecular Ion, M⁺˙) |

| 178 | [M - CH₃]⁺ (Loss of methyl radical from methoxy group) |

| 162 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 134 | [M - C₃H₇O]⁺ (Loss of C₃H₇O from morpholine ring) |

| 121 | [C₇H₇O]⁺ (4-methoxybenzyl cation) |

| 108 | [C₆H₄O]⁺˙ (Loss of morpholine radical) |

Fragmentation Pathway and Rationale:

The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals.

Caption: Plausible EI fragmentation pathway for the title compound.

-

α-Cleavage: A primary fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom. Cleavage of the C-N bond connecting the two rings is highly favorable, leading to the loss of a morpholine radical (C₄H₈NO•) and the formation of a stable 4-methoxybenzyl cation at m/z = 121 . This is often a very prominent peak.[10]

-

Loss of Methyl/Methoxy: The methoxy group is another site of fragmentation. The loss of a methyl radical (•CH₃) would result in a fragment at m/z = 178 .

-

Ring Fragmentation: The morpholine ring can also undergo fragmentation. A common pathway involves the loss of a C₃H₅O radical, leading to a fragment at m/z = 134 .

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups and the aromatic substitution pattern. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. Together, these techniques provide the necessary evidence for the unequivocal structural confirmation of this molecule, a critical requirement for its use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][11]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][12]

-

Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 846-851. [Link][5]

-

Jessiman, A. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link][13]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link][9]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link][1]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link][7]

-

University of Colorado Boulder. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][2]

-

Sura, S. R., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link][4]

-

Razzoqova, S. R., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][10]

-

Smoleň, S., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(23), 7175. [Link][6]

Sources

- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling [mdpi.com]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

Solubility of 4-(4-Methoxyphenyl)morpholine in different solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)morpholine

Foreword: Understanding Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates not only the feasibility of a compound's formulation and delivery but also its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility remains a significant hurdle, often leading to erratic bioavailability and challenging formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic scaffold prevalent in medicinal chemistry.[2][3] We will move beyond simple data reporting to explore the underlying principles, predictive frameworks, and rigorous experimental methodologies essential for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces between the solute and solvent are similar in nature and strength.[4][5][6]

This compound possesses a bifurcated nature:

-

A Non-Polar Region: The methoxy-substituted phenyl group is aromatic and largely hydrophobic.

-

A Polar Region: The morpholine ring contains an ether linkage and a tertiary amine, both of which are polar and can act as hydrogen bond acceptors.[2][7]

This duality suggests that its solubility will be highly dependent on the solvent's character.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₅NO₂ | [8][9] | Provides the elemental composition. |

| Molecular Weight | 193.24 g/mol | [7][8] | Influences diffusion and dissolution rates. |

| Melting Point | 79°C | [8] | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |

| XLogP3 | 1.3 | [7] | Indicates moderate lipophilicity; the compound has a slight preference for a non-polar environment over water. |

| H-Bond Donors | 0 | [7] | The molecule cannot donate hydrogen bonds, limiting interactions with certain protic solvents. |

| H-Bond Acceptors | 3 | [7] | The morpholine oxygen, methoxy oxygen, and morpholine nitrogen can accept hydrogen bonds, promoting solubility in protic solvents. |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | [7] | A relatively low TPSA suggests good potential for passive membrane permeability. |

A Predictive Framework: Hansen Solubility Parameters (HSP)

While "like dissolves like" offers a qualitative prediction, the Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative approach.[10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.[11][12][13]

-

δp (Polar): Energy from dipolar intermolecular forces.[11][12][13]

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[11][12][13]

Each molecule (solute or solvent) can be defined by a point in a three-dimensional "Hansen space." The principle states that substances with closer coordinates in this space are more likely to be mutually soluble.[11][12] The distance (Ra) between two points in Hansen space is a measure of their affinity.

While the specific HSP values for this compound require experimental determination or computational modeling, we can infer its characteristics:

-

δd: Will be significant due to the polarizable electrons in the aromatic ring.

-

δp: Will be moderate due to the polar C-O and C-N bonds.

-

δh: Will be moderate, primarily as a hydrogen bond acceptor.

This profile suggests that ideal solvents will have a balanced contribution from all three parameters.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]

- 9. This compound | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

The Emerging Role of the 4-(4-Methoxyphenyl)morpholine Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties. Within this privileged class of structures, the 4-(4-Methoxyphenyl)morpholine moiety has emerged as a particularly compelling scaffold. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of compounds incorporating this specific structural motif. We will explore its critical role in the design of novel anticancer, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights into relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their therapeutic discovery programs.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a versatile and frequently employed building block in drug design. Its inherent properties, including a well-balanced hydrophilic-lipophilic profile, metabolic stability, and the ability to improve aqueous solubility, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding, enhancing interactions with biological targets.[2]

The substitution at the 4-position of the morpholine ring with a 4-methoxyphenyl group introduces specific electronic and steric features that can significantly influence biological activity. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the reactivity of the phenyl ring. This unique combination of a morpholine ring and a 4-methoxyphenyl substituent has led to the discovery of several promising therapeutic candidates across different disease areas.

Synthesis of the this compound Core

The construction of the C-N bond between the morpholine nitrogen and the 4-methoxyphenyl ring is a key synthetic step. The Buchwald-Hartwig amination has proven to be a highly efficient and versatile method for this transformation.[3][4]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Bromoanisole

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable base

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and the phosphine ligand (e.g., 0.04 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (e.g., 5 mL) to the flask.

-

Add 4-bromoanisole (e.g., 2 mmol, 1 equivalent), morpholine (e.g., 2.4 mmol, 1.2 equivalents), and sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow:

Caption: Buchwald-Hartwig Amination Workflow.

Applications in Anticancer Drug Discovery

The this compound scaffold is a prominent feature in a variety of anticancer agents, demonstrating its utility in targeting key oncogenic pathways.

As a Core Component of the H₂S Donor GYY4137

GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate) is a slow-releasing hydrogen sulfide (H₂S) donor that has garnered significant attention for its anticancer properties.[5] H₂S is now recognized as a gasotransmitter with complex roles in cancer biology. GYY4137's ability to slowly release H₂S mimics endogenous production, leading to more sustained and potentially less toxic effects compared to sulfide salts.[6]

-

Mechanism of Action: GYY4137 has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-9 and cleavage of PARP.[5] It can also cause cell cycle arrest at the G2/M phase.[5] A key aspect of its anticancer activity is its selectivity for cancer cells over normal cells.[5]

Table 1: Anticancer Activity of GYY4137 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~400 | [5] |

| HCT-116 | Colon Cancer | ~400 | [5] |

| Hep G2 | Liver Cancer | ~400 | [5] |

| HL-60 | Leukemia | ~400 | [5] |

| MCF-7 | Breast Cancer | ~400 | [5] |

| MV4-11 | Leukemia | ~400 | [5] |

| U2OS | Osteosarcoma | ~400 | [5] |

In Quinazoline-Based Anticancer Agents

The this compound moiety has been incorporated into quinazoline scaffolds to generate potent anticancer compounds. For instance, the compound 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine (AK-8) and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[7]

-

Mechanism of Action: These derivatives often function by inducing apoptosis and causing cell cycle arrest, with some compounds showing activity in the G1 phase.[7]

Table 2: Cytotoxic Activity of 4-(2-(Aryl)quinazolin-4-yl)morpholine Derivatives

| Compound | R-group (Aryl) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) | Reference |

| AK-3 | 4-Chlorophenyl | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [7] |

| AK-8 | 4-Methoxyphenyl | > 25 | > 25 | > 25 | [7] |

| AK-10 | 3,4,5-Trimethoxyphenyl | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [7] |

As Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, making them attractive therapeutic targets. The morpholine scaffold is known to interact with the hinge region of many kinases. The this compound moiety has been utilized in the design of inhibitors for pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[8]

PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR Signaling Pathway.

VEGFR-2 Signaling Pathway in Angiogenesis:

Caption: The VEGFR-2 Signaling Pathway.

Potential in Anti-Inflammatory Therapies

Chronic inflammation is a key driver of many diseases. The this compound-containing compound GYY4137 has demonstrated significant anti-inflammatory effects.

-

Mechanism of Action: GYY4137, through the slow release of H₂S, can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] By suppressing NF-κB, GYY4137 can reduce the production of these inflammatory mediators.[9]

NF-κB Signaling Pathway in Inflammation:

Caption: The NF-κB Signaling Pathway.

Applications in Central Nervous System (CNS) Drug Discovery

The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[1] While direct and extensive research on this compound in neurodegenerative diseases is still emerging, the structural motif holds promise.

-

Potential in Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties associated with H₂S donors like GYY4137 are highly relevant to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation and oxidative stress play crucial roles.[10][11] Further investigation into the neuroprotective effects of this compound derivatives is a promising area of research.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant potential in medicinal chemistry, serving as a versatile core for the development of novel therapeutics. Its role in the slow-releasing H₂S donor GYY4137 highlights its utility in anticancer and anti-inflammatory applications. Furthermore, its incorporation into kinase inhibitors and other anticancer agents underscores its value in oncology drug discovery.

Future research should focus on:

-

Systematic SAR studies: A more comprehensive exploration of substitutions on both the phenyl and morpholine rings is needed to optimize potency and selectivity for various biological targets.

-

Elucidation of novel mechanisms: Further investigation into the downstream targets and signaling pathways modulated by this compound-containing compounds will provide a deeper understanding of their therapeutic effects.

-

Exploration in neurodegenerative diseases: Given the established roles of inflammation and oxidative stress in neurodegeneration, dedicated studies on the neuroprotective potential of this scaffold are warranted.

References

-

Lee, Z.-W., et al. (2011). The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo. PLoS One, 6(6), e21077. [Link]

-

Li, L., et al. (2009). Characterization of a novel, water-soluble hydrogen sulfide-releasing compound (GYY4137): new insights into the biology of hydrogen sulfide. Circulation, 119(25), 3247-3256. [Link]

-

Tzara, A., et al. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Whiteman, M., et al. (2010). The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice. British journal of pharmacology, 160(1), 131-143. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 115, 105249. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Liu, P., et al. (2012). The PI3K/AKT/mTOR pathway and its role in cancer. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1826(2), 267-277. [Link]

-

Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti-and pro-angiogenic therapies. Genes & cancer, 2(12), 1097-1105. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

D'Adamio, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 533-553. [Link]

-

Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

-

Reddy, T. J., et al. (2008). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 27(21), 5585-5593. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews, 39(5), 1817-1869. [Link]

-

Heneka, M. T., et al. (2014). Neuroinflammation in Alzheimer’s disease. The Lancet Neurology, 13(4), 388-405. [Link]

-

Hirsch, E. C., & Hunot, S. (2009). Neuroinflammation in Parkinson’s disease: a target for neuroprotection?. The Lancet Neurology, 8(11), 1048-1057. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purformhealth.com [purformhealth.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Known Biological Activities of 4-(4-Methoxyphenyl)morpholine Derivatives

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical and metabolic properties.[1] As a six-membered ring containing both a secondary amine and an ether functional group, it imparts a favorable balance of hydrophilicity and lipophilicity to drug candidates. This often translates to improved pharmacokinetic profiles, including enhanced aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[2][3] When coupled with a 4-methoxyphenyl substituent, the resulting 4-(4-methoxyphenyl)morpholine core structure serves as a versatile foundation for a diverse array of biologically active molecules.

This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further research and development. The narrative is structured around the primary therapeutic areas where these compounds have shown significant promise: oncology, inflammation, neurodegenerative disorders, and infectious diseases.

Chapter 1: Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of this compound have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanistic Insights

The anticancer effects of these derivatives are often multifactorial. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating tumor cells.[4] For instance, certain morpholine-substituted quinazoline derivatives have been shown to trigger apoptosis and inhibit cell proliferation by arresting the cell cycle, primarily in the G1 phase.[4]

Furthermore, this class of compounds frequently targets critical cell signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.[5] By inhibiting key kinases like PI3K and mTOR, these derivatives can effectively halt the uncontrolled growth of cancer cells.[6][7]

Key Derivatives and In Vitro Efficacy

The potency of these compounds has been demonstrated across a range of human cancer cell lines. The substitution pattern on the core scaffold plays a critical role in determining efficacy and selectivity.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| AK-8 | Quinazoline | A549 (Lung) | >30 | [4] |

| MCF-7 (Breast) | >30 | [4] | ||

| SHSY-5Y (Neuroblastoma) | >30 | [4] | ||

| Compound 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | [7] |

| MCF-7 (Breast) | 0.63 ± 0.02 | [7] | ||

| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [7] | ||

| Compound M5 | Substituted Morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [8] |

| Compound M2 | Substituted Morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [8] |

Table 1: In Vitro anticancer activity of selected this compound derivatives. Note: AK-8, which is 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine, showed low activity itself, but other derivatives in the same study with different substitutions on the phenyl ring (AK-3, AK-10) showed high potency, highlighting the importance of SAR.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It is frequently used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer compound evaluation.

Chapter 2: Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has been successfully exploited to develop potent anti-inflammatory agents that target the core drivers of the inflammatory response.

Mechanistic Insights